N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C16H16BrN3O2 and its molecular weight is 362.227. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Activities
Research on derivatives closely related to N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide reveals significant pharmacological potentials, including analgesic, anti-inflammatory, and antibacterial properties. Compounds exhibiting structural similarities, such as 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)e to acetamides, have demonstrated pronounced analgesic and anti-inflammatory activities comparable to standard drugs like pentazocine and aspirin in experimental animals without showing any abnormality up to 1500 mg/kg body weight (N. Gopa, E. Porchezhian, G. Sarma, 2001). Another study on the synthesis of some 6-bromo quinazolinone derivatives highlighted their pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities, showcasing the therapeutic potential of such compounds (Ch. Rajveer, D. Kumaraswamy, S. Sudharshini, B. Rathinaraj, 2010).
Antimicrobial and Antitumor Activities
Further investigations into the antimicrobial and antitumor applications of quinazolinone derivatives reveal their broad-spectrum potential. Synthesized compounds were found to exhibit significant antibacterial activity against various strains like S. aureus, E. coli, P. vulgaris, and K. pneumoniae, pointing towards their utility in combating bacterial infections (I. Singh, H. Kaur, Sunil Kumar, Arun Kumar, Ashok Kumar, 2010). Additionally, the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid, incorporating the quinazoline backbone, demonstrated inhibitors of tumor cell growth in culture, suggesting the potential of such compounds in antitumor therapies (R. Forsch, Joel E. Wright, A. Rosowsky, 2002).
Antituberculosis and Antiviral Efficacy
Quinazolinone derivatives also show promise in antituberculosis and antiviral applications. Novel compounds with a quinazolinone core were synthesized and evaluated for their antituberculosis activity, displaying potential as therapeutic agents against tuberculosis (Yuefei Bai, Li-juan Wang, Yu Chen, Lei Yuan, W. Xu, Tiemin Sun, 2011). Moreover, certain derivatives have been identified with distinct antiviral activity against viruses such as Herpes simplex and vaccinia, indicating their potential in antiviral therapy (P. Selvam, N. Murugesh, M. Chandramohan, C. Pannecouque, E. De Clercq, 2010).
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-12-6-2-4-8-14(12)19-15(21)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h2,4,6,8,10H,1,3,5,7,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWGRLVDCBEWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.